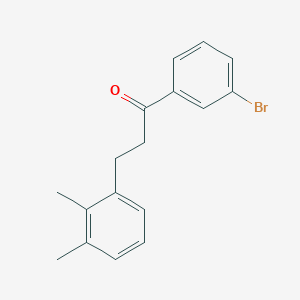

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3-(2,3-dimethylphenyl)propiophenone (3-BDPP) is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents. 3-BDPP is a versatile reagent with a wide variety of applications in organic synthesis. It has been used in a variety of scientific research applications, including as a catalyst for the synthesis of pharmaceuticals, as a reagent for the synthesis of polymers, and as a tool for studying the mechanism of action of drugs.

Scientific Research Applications

Bromination Reactions

The bromination of dimethylphenols, closely related to 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, plays a significant role in various chemical reactions. For instance, the brominations of 3,4-dimethylphenol lead to products like tribromo-3,4-dimethylphenol or tribromo-3,4-dimethyl-cyclohexa-2,5-dienone. These compounds can undergo further transformations such as rearrangement in acidic conditions or reaction with hydrogen iodide to produce different bromo derivatives (Brittain et al., 1979). Similarly, the reaction of 2,4-dimethylphenol with bromine yields various dibromo and tribromo compounds, demonstrating the versatility of bromination in creating diverse chemical structures (Brittain et al., 1982).

Polymerization and Chemical Synthesis

The compound plays a critical role in the synthesis of polymers. For example, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, a structurally similar compound, in the presence of chain initiators, has been extensively studied. This process leads to polymers with well-defined molecular weights and specific structural characteristics (Percec & Wang, 1991). Additionally, the synthesis of stable precursors for compounds like 2,3-dihydro-2,3-dimethylenethiophene from brominated dimethylphenols highlights its application in creating valuable intermediates for further chemical synthesis (Chou & Tsai, 1991).

Analytical Chemistry and Carbonic Anhydrase Inhibition

In analytical chemistry, bromophenols derived from dimethylphenols have been utilized in methods for detecting bromide in various samples. This application is particularly relevant in environments with high chloride concentrations or acidity, where traditional methods face challenges (Mishra et al., 2001). Furthermore, novel bromophenols, including those derived from dimethylphenols, have shown potential as carbonic anhydrase inhibitors, suggesting applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPBCIMWLNDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644625 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-35-2 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)